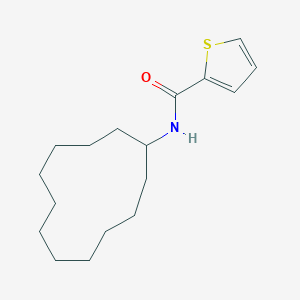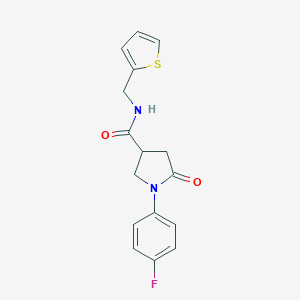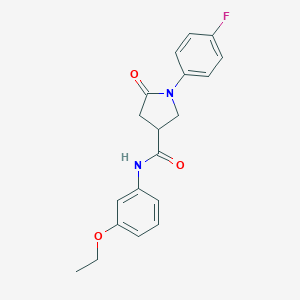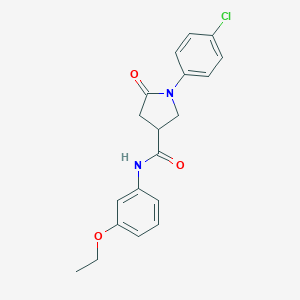
N-cyclododecylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclododecylthiophene-2-carboxamide, also known as CDT, is a synthetic organic compound that has gained significant attention in the field of materials science and organic electronics. CDT is a semiconducting material that exhibits excellent electrical properties, making it a promising candidate for various applications, including field-effect transistors, solar cells, and light-emitting diodes.
Scientific Research Applications
N-cyclododecylthiophene-2-carboxamide has been extensively studied for its applications in organic electronics. It has been used as a semiconducting material in field-effect transistors, where it exhibits high charge carrier mobility and low off-current. This compound-based solar cells have also been developed, which have shown promising efficiency and stability. Additionally, this compound has been used as an emissive material in light-emitting diodes, where it exhibits high brightness and efficiency.
Mechanism of Action
N-cyclododecylthiophene-2-carboxamide acts as a semiconducting material by facilitating the transport of charge carriers, such as electrons and holes, through its molecular structure. The mechanism of charge transport in this compound is governed by the formation of charge transfer complexes between adjacent molecules. These complexes allow for efficient charge transport, resulting in the excellent electrical properties of this compound.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is non-toxic and biocompatible, making it a promising candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
N-cyclododecylthiophene-2-carboxamide has several advantages for lab experiments, including its simple synthesis method, excellent electrical properties, and biocompatibility. However, this compound is sensitive to air and moisture, which can degrade its electrical properties. Additionally, this compound is relatively insoluble in common solvents, making it difficult to process.
Future Directions
There are several future directions for the study of N-cyclododecylthiophene-2-carboxamide. One area of research is the development of this compound-based materials for flexible and wearable electronics. Another area of research is the optimization of this compound-based solar cells for improved efficiency and stability. Additionally, the development of this compound-based materials for biomedical applications, such as biosensors and drug delivery systems, is an exciting area of research.
Synthesis Methods
The synthesis of N-cyclododecylthiophene-2-carboxamide involves the reaction of thiophene-2-carboxylic acid with cyclododecanol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then treated with ammonia gas to yield the final product. The synthesis of this compound is relatively simple and scalable, making it an attractive material for large-scale production.
Properties
Molecular Formula |
C17H27NOS |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
N-cyclododecylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H27NOS/c19-17(16-13-10-14-20-16)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15H,1-9,11-12H2,(H,18,19) |
InChI Key |
HPCMFIHQXFCYDA-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B296565.png)
![N-(3-acetylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B296568.png)
![N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B296570.png)
![6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296571.png)
![4-(4-fluorophenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296572.png)
![8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296573.png)
![6-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296574.png)
![8-bromo-4-(2,3-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296576.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296578.png)
![4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296580.png)
![4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296581.png)
